molecular formula C14H30O6 B14292975 Acetic acid;7,7-dimethyloctane-1,6-diol CAS No. 116431-03-9

Acetic acid;7,7-dimethyloctane-1,6-diol

Cat. No.: B14292975
CAS No.: 116431-03-9
M. Wt: 294.38 g/mol
InChI Key: IUTMEWWJTXMHOQ-UHFFFAOYSA-N
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Description

Acetic acid;7,7-dimethyloctane-1,6-diol is an organic compound that combines the properties of acetic acid and a diol Acetic acid is a well-known weak organic acid with the chemical formula CH3COOH, commonly used in various industrial and laboratory applications The compound 7,7-dimethyloctane-1,6-diol is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7,7-dimethyloctane-1,6-diol can be achieved through several methods. One common approach involves the esterification of acetic acid with 7,7-dimethyloctane-1,6-diol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

CH3COOH+HOCH2(CH2)5C(CH3)2CH2OHCH3COOCH2(CH2)5C(CH3)2CH2OH+H2O\text{CH}_3\text{COOH} + \text{HOCH}_2(\text{CH}_2)_5\text{C(CH}_3)_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2(\text{CH}_2)_5\text{C(CH}_3)_2\text{CH}_2\text{OH} + \text{H}_2\text{O} CH3​COOH+HOCH2​(CH2​)5​C(CH3​)2​CH2​OH→CH3​COOCH2​(CH2​)5​C(CH3​)2​CH2​OH+H2​O

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of advanced catalysts to optimize yield and purity. The specific conditions and equipment used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;7,7-dimethyloctane-1,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated compounds or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;7,7-dimethyloctane-1,6-diol depends on its specific application and the target molecules it interacts with. In general, the hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The acetic acid moiety can act as a weak acid, donating protons and participating in acid-base reactions.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethyloctane-1,6-diol: A diol with similar structural features but lacking the acetic acid moiety.

    Acetic acid: A simple carboxylic acid without the diol component.

    Other diols: Compounds like 1,2-ethanediol (ethylene glycol) and 1,3-propanediol, which have different carbon chain lengths and substitution patterns.

Uniqueness

Acetic acid;7,7-dimethyloctane-1,6-diol is unique due to the combination of acetic acid and a diol in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.

Properties

CAS No.

116431-03-9

Molecular Formula

C14H30O6

Molecular Weight

294.38 g/mol

IUPAC Name

acetic acid;7,7-dimethyloctane-1,6-diol

InChI

InChI=1S/C10H22O2.2C2H4O2/c1-10(2,3)9(12)7-5-4-6-8-11;2*1-2(3)4/h9,11-12H,4-8H2,1-3H3;2*1H3,(H,3,4)

InChI Key

IUTMEWWJTXMHOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(C)(C)C(CCCCCO)O

Origin of Product

United States

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